3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester
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Overview
Description
3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester is an organic compound with a complex structure that includes a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, methyl ester
- 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
Uniqueness
3-Furancarboxylic acid, 5-(methoxymethyl)-2-methyl-, methyl ester is unique due to its specific structural features, such as the methoxymethyl and methyl groups attached to the furan ring. These structural elements confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
35340-00-2 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 5-(methoxymethyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-6-8(9(10)12-3)4-7(13-6)5-11-2/h4H,5H2,1-3H3 |
InChI Key |
ZCQGGOXWBNYZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)COC)C(=O)OC |
Origin of Product |
United States |
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